molecular formula C12H16ClN B1592484 4-(3-Chlorobenzyl)piperidine CAS No. 251107-31-0

4-(3-Chlorobenzyl)piperidine

Cat. No.: B1592484
CAS No.: 251107-31-0
M. Wt: 209.71 g/mol
InChI Key: CHIQMUCBWUBNNK-UHFFFAOYSA-N
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Description

4-(3-Chlorobenzyl)piperidine is an organic compound with the molecular formula C12H16ClN. It is a derivative of piperidine, where the piperidine ring is substituted with a 3-chlorobenzyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorobenzyl)piperidine typically involves the reaction of piperidine with 3-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidine nitrogen.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of solvents like ethanol or acetonitrile can enhance the solubility of the reactants and improve the reaction rate .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorobenzyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

Scientific Research Applications

4-(3-Chlorobenzyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chlorobenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and the structure of the compound being synthesized .

Comparison with Similar Compounds

    4-(4-Chlorobenzyl)piperidine: Similar structure but with the chlorine atom at the fourth position of the benzyl group.

    3-(4-Chlorobenzyl)piperidine: The piperidine ring is substituted at the third position instead of the fourth.

    4-(3-Fluorobenzyl)piperidine: The chlorine atom is replaced by a fluorine atom.

Uniqueness: 4-(3-Chlorobenzyl)piperidine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the chlorine atom can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIQMUCBWUBNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625267
Record name 4-[(3-Chlorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251107-31-0
Record name 4-[(3-Chlorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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